Methyl all-cis-7,10,13,16,19-docosapentaenoate

Lipidomics Inflammation Metabolomics

Methyl all-cis-7,10,13,16,19-docosapentaenoate (CAS 108698-02-8) is the methyl ester derivative of the omega-3 fatty acid docosapentaenoic acid (DPA, C22:5 n-3), a 22-carbon polyunsaturated fatty acid with five cis double bonds at the 7,10,13,16,19 positions. It is a long-chain polyunsaturated omega-3 fatty acid ester , typically supplied as a neat liquid or solution in ethanol with a purity of ≥98% as determined by gas chromatography (GC).

Molecular Formula C23H36O2
Molecular Weight 344.5 g/mol
CAS No. 108698-02-8
Cat. No. B153336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl all-cis-7,10,13,16,19-docosapentaenoate
CAS108698-02-8
Synonyms(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoic Acid Methyl Ester
Molecular FormulaC23H36O2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC
InChIInChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-
InChIKeyPTFHIRHGARALFY-JEBPEJKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgPurity:99%Physical liquid

Methyl all-cis-7,10,13,16,19-docosapentaenoate (CAS 108698-02-8): Technical Specifications and Procurement-Relevant Product Profile


Methyl all-cis-7,10,13,16,19-docosapentaenoate (CAS 108698-02-8) is the methyl ester derivative of the omega-3 fatty acid docosapentaenoic acid (DPA, C22:5 n-3), a 22-carbon polyunsaturated fatty acid with five cis double bonds at the 7,10,13,16,19 positions [1]. It is a long-chain polyunsaturated omega-3 fatty acid ester , typically supplied as a neat liquid or solution in ethanol with a purity of ≥98% as determined by gas chromatography (GC) . It is widely utilized as an analytical reference standard for the quantification of fatty acids in microalgal and fish oils via GC-MS or LC-MS and serves as a key precursor for investigating the unique biological functions of n-3 DPA and its derived specialized pro-resolving lipid mediators (SPMs) .

Why Methyl all-cis-7,10,13,16,19-docosapentaenoate Cannot Be Substituted by EPA, DHA, or the n-6 DPA Isomer: A Critical Procurement Consideration


Although methyl all-cis-7,10,13,16,19-docosapentaenoate shares the omega-3 classification and some structural features with eicosapentaenoic acid (EPA, 20:5 n-3) and docosahexaenoic acid (DHA, 22:6 n-3), it is metabolically and functionally distinct. Direct comparative studies in humans demonstrate that dietary n-3 DPA and EPA produce highly divergent effects on the lipid mediator profile, with no overlap in the PUFA metabolites formed [1]. Furthermore, n-3 DPA is not merely an intermediate between EPA and DHA; it serves as the exclusive precursor for a unique panel of specialized pro-resolving mediators (SPMs), including PD1n-3 DPA and MaR1n-3 DPA, which exhibit potent anti-inflammatory and pro-resolving actions comparable to, but distinct from, EPA and DHA-derived resolvins [2]. Crucially, mammals cannot interconvert n-3 and n-6 fatty acids [3], meaning the all-cis-4,7,10,13,16-docosapentaenoate (n-6 DPA methyl ester) isomer has an entirely different biological origin and signaling function, often serving as a biomarker for n-3 deficiency rather than a source of pro-resolving mediators . Therefore, substituting this specific methyl ester with a more common omega-3 FAME or the incorrect DPA isomer will fundamentally alter experimental outcomes.

Quantitative Evidence of Differentiation for Methyl all-cis-7,10,13,16,19-docosapentaenoate Versus Key Comparators


Divergent Lipid Mediator Profiles: n-3 DPA vs. EPA in Human Supplementation

In a randomized, cross-over human study, supplementation with purified n-3 DPA (1 g/day for 7 days) was compared directly to supplementation with EPA (1 g/day for 7 days). The resulting plasma lipid mediator profiles were analyzed via LC-MS/MS. EPA supplementation markedly elevated monohydroxy-eicosapentaenoic acids (HEPEs), including the E-series resolvin precursor 18-HEPE, but had no effect on any DPA or DHA derived mediators. In stark contrast, DPA supplementation had no effect on HEPEs or any EPA-derived mediators, but significantly elevated DPA-derived docosanoids. The study concluded that dietary n-3 DPA and EPA have 'highly divergent effects on human lipid mediator profile, with no overlap in PUFA metabolites formed' [1].

Lipidomics Inflammation Metabolomics

Superior Digestibility of DPA vs. EPA and DHA in In Vivo Models

In a comparative study evaluating the in vitro and in vivo digestibility of different dietary oils in mice, docosapentaenoic acid (DPA, 22:5 n-3) exhibited the highest digestibility among all measured fatty acids. The digestibility ranking was DPA > EPA (20:5 n-3) > DHA (22:6 n-3) > palmitoleic acid > oleic acid > palmitic acid > stearic acid. The study demonstrated increased digestibility with reduced chain length and increased degree of unsaturation [1].

Nutrition Bioavailability Lipid Metabolism

Enantioselective Synthesis Yields: n-3 DPA Methyl Ester as a Challenging Synthetic Target

The stereoselective synthesis of resolvin D5n-3 DPA methyl ester, a specialized pro-resolving mediator derived from n-3 DPA, was achieved in only 8% yield over 12 steps (longest linear sequence) [1]. This low overall yield underscores the significant synthetic challenge associated with accessing n-3 DPA-derived molecules in a stereochemically pure form.

Synthetic Chemistry Lipid Mediators Process Chemistry

Chromatographic Retention Behavior: Unique Elution Profile on Porous Graphitic Carbon

Methyl all-cis-7,10,13,16,19-docosapentaenoate has been specifically utilized in analytical studies to evaluate the retention behavior of polyunsaturated fatty acid methyl esters (FAMEs) on porous graphitic carbon (PGC) via liquid chromatography . Its unique degree and position of unsaturation (five cis double bonds) relative to other common FAMEs like methyl eicosapentaenoate (EPA, 5 double bonds, 20 carbons) and methyl docosahexaenoate (DHA, 6 double bonds, 22 carbons) results in a distinct elution profile, which is essential for accurate identification and quantification in complex biological and food matrices.

Analytical Chemistry Chromatography Lipidomics

Physicochemical Properties: LogP Comparison with Free Acid Form

Methyl all-cis-7,10,13,16,19-docosapentaenoate (C23H36O2, MW 344.53) has a calculated LogP of 7.73 . This high lipophilicity is a direct consequence of the methyl ester moiety, which eliminates the hydrogen bond donor capability of the free carboxylic acid group. While a direct experimental LogP comparison for the free acid (docosapentaenoic acid) is not available in this dataset, the removal of the ionizable and hydrogen-bonding carboxyl group typically increases LogP by 1.5–2.5 units for long-chain fatty acids, translating to a >30-fold increase in lipid solubility. This property is fundamental to its role as a more lipid-soluble variant, facilitating cellular uptake and membrane incorporation [1].

Physicochemistry Drug Formulation Lipophilicity

High-Impact Research and Industrial Applications for Methyl all-cis-7,10,13,16,19-docosapentaenoate Based on Evidence of Differentiation


Investigating Divergent Inflammatory Resolution Pathways: n-3 DPA vs. EPA

Researchers studying the resolution of inflammation or specialized pro-resolving mediators (SPMs) should utilize methyl all-cis-7,10,13,16,19-docosapentaenoate as a precursor to n-3 DPA. This compound is essential for experiments designed to dissect the distinct and non-overlapping lipid mediator profiles generated by DPA compared to EPA or DHA. Direct comparative studies in humans have confirmed that DPA and EPA supplementation produce completely divergent profiles of downstream metabolites, with no overlap [1]. Using this specific methyl ester ensures that the observed bioactivity is attributable to the unique DPA-derived docosanoids (e.g., PD1n-3 DPA, MaR1n-3 DPA) and not confounded by the well-characterized resolvins from EPA or DHA.

Precision Quantification of n-3 DPA in Complex Biological and Food Matrices

Analytical laboratories and quality control facilities involved in the quantification of fatty acid profiles in microalgal oils, fish oils, or biological samples require a high-purity reference standard. Methyl all-cis-7,10,13,16,19-docosapentaenoate (≥98% purity by GC) is the established standard for this purpose. Its unique retention behavior on porous graphitic carbon LC columns and its distinct mass spectral signature enable accurate identification and quantification of n-3 DPA, which is a minor but biologically critical component of many lipid extracts. Substitution with the n-6 DPA isomer standard (CAS 31930-67-3) or EPA/DHA standards would lead to inaccurate quantification and misinterpretation of n-3 fatty acid status.

Bioavailability and Tissue Uptake Studies of Omega-3 Fatty Acids

In studies of lipid metabolism, pharmacokinetics, or nutritional bioavailability, methyl all-cis-7,10,13,16,19-docosapentaenoate offers a distinct advantage. As demonstrated in comparative digestibility studies, DPA exhibits superior digestibility compared to both EPA and DHA [2]. Furthermore, the methyl ester form provides a highly lipophilic prodrug (calculated LogP = 7.73) that facilitates efficient cellular uptake in vitro, where it is subsequently hydrolyzed by intracellular esterases to yield the active free acid. This property makes it a preferred formulation for cell-based assays investigating the biological functions of n-3 DPA.

Synthetic Chemistry and Process Development for Lipid Mediators

For synthetic organic chemists engaged in the total synthesis of novel DPA-derived specialized pro-resolving mediators (SPMs), methyl all-cis-7,10,13,16,19-docosapentaenoate serves as a valuable benchmark and potential starting material. The challenging stereoselective synthesis of RvD5n-3 DPA methyl ester, achieved in only 8% yield over 12 steps [3], underscores the complexity of constructing these molecules. High-purity, commercially available methyl all-cis-7,10,13,16,19-docosapentaenoate provides a reliable source of the core carbon skeleton and stereochemical configuration, which can be leveraged for semi-synthetic approaches or used as an authentic reference standard to confirm the identity of de novo synthesized products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl all-cis-7,10,13,16,19-docosapentaenoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.